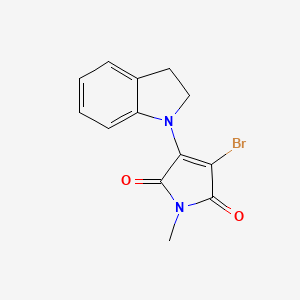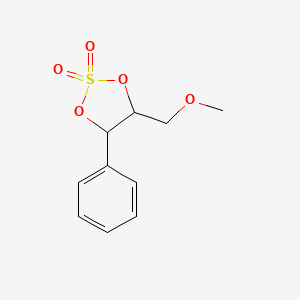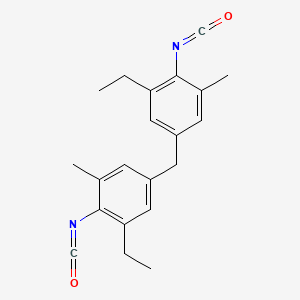
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the class of fluoroquinolones. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the pharmaceutical industry. Its structure includes a cinnoline ring fused with a carboxylic acid group, an ethyl group, and a fluorine atom, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves several steps. One common method includes the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a useful tool for studying bacterial resistance mechanisms.
Medicine: It serves as a precursor for developing new antibacterial drugs.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The antibacterial activity of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
Uniqueness
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- stands out due to its unique cinnoline ring structure, which imparts distinct chemical properties compared to other fluoroquinolones. This structural difference can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy.
Eigenschaften
CAS-Nummer |
612511-88-3 |
|---|---|
Molekularformel |
C11H9FN2O3 |
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-2-14-8-4-3-6(12)5-7(8)10(15)9(13-14)11(16)17/h3-5H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
UJIASOOIQMBDSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)

![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
